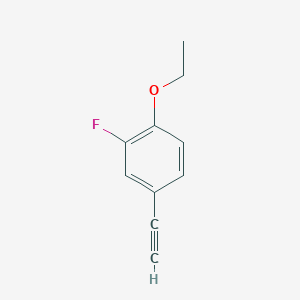

1-Ethoxy-4-ethynyl-2-fluorobenzene

Description

Contextualization within Fluorinated Aromatic Compounds and Ethynylarenes

1-Ethoxy-4-ethynyl-2-fluorobenzene belongs to the broad categories of fluorinated aromatic compounds and ethynylarenes, both of which are pivotal in modern organic chemistry.

Fluorinated Aromatic Compounds: The incorporation of fluorine into aromatic rings can dramatically alter a molecule's physical, chemical, and biological properties. rsc.org Fluorine is the most electronegative element, and its presence can influence the electron distribution within the benzene (B151609) ring, affecting its reactivity and intermolecular interactions. researchgate.net This often leads to enhanced thermal stability, increased lipophilicity, and altered metabolic pathways, making fluorinated aromatics highly valuable in pharmaceuticals, agrochemicals, and materials science, including the development of liquid crystals. researchgate.netmdpi.com The strategic placement of a fluorine atom, as in this compound, can fine-tune the electronic nature of the molecule for specific applications.

Ethynylarenes: Also known as arylacetylenes, these compounds are characterized by a carbon-carbon triple bond directly attached to an aromatic ring. The ethynyl (B1212043) group is a versatile functional handle in organic synthesis, participating in a wide array of chemical transformations. acs.org It is a key building block in the construction of more complex molecular architectures through reactions like the Sonogashira coupling, cycloadditions, and polymerization. acs.org The rigid, linear nature of the ethynyl group also makes ethynylarenes important components in the design of functional materials with specific optical and electronic properties.

The combination of these two functionalities in one molecule, as seen in this compound, creates a unique building block with a rich potential for synthetic elaboration and application in various fields of chemistry.

Strategic Importance as a Synthetic Intermediate and Building Block

The strategic importance of this compound lies in its potential as a versatile synthetic intermediate. The presence of the terminal alkyne allows for its use in palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling, to form more complex diarylalkynes or conjugated enynes. This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.

A plausible synthetic route to this compound would involve the Sonogashira coupling of a protected acetylene, such as (trimethylsilyl)acetylene, with a suitable halogenated precursor like 1-bromo-4-ethoxy-2-fluorobenzene or 1-ethoxy-2-fluoro-4-iodobenzene, followed by deprotection of the silyl (B83357) group. The availability of these precursors makes the synthesis of the target compound feasible within the realm of established synthetic methodologies.

As a building block, this compound offers a scaffold for the synthesis of a variety of more complex molecules. For instance, its derivatives could be explored as:

Precursors to Heterocyclic Compounds: The ethynyl group can participate in cyclization reactions to form a range of heterocyclic systems. acs.org

Monomers for Polymers: The rigid aromatic and ethynyl components suggest its potential use in the synthesis of conjugated polymers with interesting electronic and photophysical properties.

Components of Liquid Crystals: The combination of a fluorinated aromatic ring and a linear ethynyl group is a common motif in the design of liquid crystalline materials. rsc.orgresearchgate.net The fluorine and ethoxy substituents can influence the mesophase behavior and dielectric anisotropy of the resulting materials. nih.gov

Overview of Key Structural Features and Their Chemical Implications

The chemical behavior of this compound is dictated by the interplay of its three key structural features: the fluoro, ethoxy, and ethynyl groups on the benzene ring.

Fluorine Atom: The ortho-fluorine atom exerts a strong electron-withdrawing inductive effect, which can influence the acidity of the acetylenic proton and the reactivity of the aromatic ring towards electrophilic and nucleophilic substitution.

Ethoxy Group: The ethoxy group at the 1-position is an electron-donating group through resonance, which can partially counteract the inductive effect of the fluorine atom. This electronic balance can be crucial in directing the regioselectivity of further chemical transformations.

Ethynyl Group: The terminal alkyne at the 4-position is the primary site of reactivity for many synthetic transformations, including deprotonation to form an acetylide, which is a potent nucleophile, and participation in various coupling and addition reactions.

Predicted Spectroscopic Data for this compound:

| Spectroscopic Data | Predicted Chemical Shifts / Frequencies |

| ¹H NMR | * Acetylenic Proton (-C≡C-H): ~3.0-3.5 ppm (singlet) |

Aromatic Protons: ~6.8-7.5 ppm (multiplets)

Ethoxy Protons (-OCH₂CH₃): ~4.0-4.2 ppm (quartet) and ~1.4-1.5 ppm (triplet) | | ¹³C NMR | * Acetylenic Carbons (-C≡C-H): ~75-85 ppm and ~80-90 ppm

Aromatic Carbons: ~110-160 ppm (with characteristic C-F couplings)

Ethoxy Carbons (-OCH₂CH₃): ~63-65 ppm and ~14-16 ppm | | ¹⁹F NMR | * A singlet or doublet in the typical range for aryl fluorides. | | IR Spectroscopy | * C-H stretch (alkyne): ~3300 cm⁻¹

C≡C stretch (alkyne): ~2100 cm⁻¹

C-O stretch (ether): ~1200-1250 cm⁻¹

C-F stretch: ~1100-1200 cm⁻¹ |

Disclaimer: The spectroscopic data presented in this table is predicted based on the analysis of structurally similar compounds and established principles of NMR and IR spectroscopy. Actual experimental values may vary.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-ethoxy-4-ethynyl-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO/c1-3-8-5-6-10(12-4-2)9(11)7-8/h1,5-7H,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRORUJPBOBHBLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C#C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401297957 | |

| Record name | 1-Ethoxy-4-ethynyl-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401297957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160542-03-0 | |

| Record name | 1-Ethoxy-4-ethynyl-2-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160542-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethoxy-4-ethynyl-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401297957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Ethoxy 4 Ethynyl 2 Fluorobenzene and Analogues

Precursor Synthesis and Regioselective Halogenation Strategies

The construction of the 1-ethoxy-4-ethynyl-2-fluorobenzene framework logically begins with a suitably substituted fluorinated precursor. The selection and subsequent modification of this starting material are governed by the directing effects of the substituents and the need for a functional group handle, typically a halogen, for the crucial ethynyl (B1212043) introduction step.

Halogenation of Fluorobenzene Derivatives

The introduction of a halogen at a specific position on a fluorinated aromatic ring is a key step in synthesizing the necessary precursors. The fluorine atom itself is an ortho-, para-director for electrophilic aromatic substitution, albeit a deactivating one. When another activating group, such as a hydroxyl or alkoxy group, is present, its directing effect generally dominates. researchgate.net

For a plausible synthesis of this compound, a common precursor is a halo-substituted 2-fluoroanisole (B128887) or 2-fluorophenol. For instance, the bromination of 2-fluoroanisole can be achieved to produce 4-bromo-2-fluoroanisole (B1265810). In a typical procedure, 2-fluoroanisole is treated with bromine in a solvent like chloroform. The reaction is often heated to reflux to drive it to completion, followed by a basic wash to remove excess bromine and acidic byproducts. This process can yield the desired 4-bromo-2-fluoroanisole in high yields, often around 91%. prepchem.com The bromine is directed to the para position relative to the fluorine atom, guided by the stronger activating and para-directing methoxy (B1213986) group.

Similarly, regioselective iodination can be employed. The iodination of phenols and anisoles that are activated typically shows a high degree of para-selectivity. nih.gov Reagents such as iodine in the presence of a silver salt like silver sulfate (B86663) (Ag₂SO₄) or silver tetrafluoroborate (B81430) (AgBF₄) can effectively iodinate activated aromatic rings. nih.gov These methods provide iodoarenes that are highly valuable as synthetic intermediates for subsequent cross-coupling reactions. nih.gov

Introduction of the Ethoxy Moiety

The ethoxy group is commonly introduced via the Williamson ether synthesis. khanacademy.orgmasterorganicchemistry.com This venerable SN2 reaction involves the deprotonation of a phenol (B47542) to form a more nucleophilic phenoxide, which then displaces a halide from an alkyl halide, in this case, an ethyl halide like iodoethane (B44018) or bromoethane.

Starting from a precursor like 4-bromo-2-fluorophenol (B1271925), the synthesis is straightforward. The phenol is treated with a suitable base, such as potassium carbonate or sodium hydride, in a polar aprotic solvent like acetone (B3395972) or DMF to generate the corresponding phenoxide. masterorganicchemistry.comchemicalbook.com Subsequent addition of iodoethane leads to the formation of 1-ethoxy-4-bromo-2-fluorobenzene. This reaction is highly efficient and is a standard procedure for forming aryl-alkyl ethers. chem-station.comlibretexts.org

Table 1: Example Williamson Ether Synthesis Conditions

| Starting Material | Reagents | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 2-Bromo-4-fluorophenol | K₂CO₃, MeI | Acetone | Reflux, 6 h | 2-Bromo-4-fluoroanisole (analogue) | chemicalbook.com |

| Phenol (general) | 1. NaH; 2. Alkyl Halide | THF/DMF | Room Temperature | Alkyl Phenyl Ether | masterorganicchemistry.comlibretexts.org |

Palladium-Catalyzed Cross-Coupling Reactions for Ethynyl Formation

The introduction of the ethynyl group onto the aromatic ring is most effectively accomplished using palladium-catalyzed cross-coupling reactions. The Sonogashira coupling is the premier method for this transformation.

Sonogashira Coupling and Its Optimization for Fluoroarenes

The Sonogashira reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. youtube.com The reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst (usually copper(I) iodide) and an amine base. youtube.com The key steps in the catalytic cycle involve the oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with a copper acetylide (formed from the terminal alkyne, copper(I), and base), and concluding with reductive elimination to yield the final product and regenerate the Pd(0) catalyst. youtube.com

For the synthesis of this compound, the precursor 1-ethoxy-4-halo-2-fluorobenzene (where halo is typically I or Br) is coupled with a protected or terminal alkyne, such as trimethylsilylacetylene (B32187) (TMSA). The TMS group serves as a convenient protecting group for the terminal alkyne and can be removed in situ or in a subsequent step. gelest.com

The reactivity of aryl halides in the Sonogashira coupling follows the order I > Br > Cl >> F. While aryl iodides are the most reactive, the use of aryl chlorides and even fluoroarenes is possible with optimized conditions. The challenge with fluoroarenes lies in the strength of the C-F bond, which makes the initial oxidative addition step more difficult. However, electron-rich fluoroarenes can be successfully coupled using highly active catalyst systems. nih.gov Optimization often involves the use of bulky and electron-rich phosphine (B1218219) ligands, which promote the formation of the active Pd(0) species and facilitate the oxidative addition step. nih.gov Copper-free protocols have also been developed to avoid the formation of undesired alkyne homocoupling byproducts. gelest.com

Table 2: Selected Conditions for Sonogashira Coupling of Aryl Halides

| Aryl Halide | Alkyne | Catalyst System | Base/Solvent | Key Finding | Reference |

|---|---|---|---|---|---|

| 4-Iodotoluene | Phenylacetylene (B144264) | 5% Pd on Alumina, 0.1% Cu₂O on Alumina | - / THF-DMA | Heterogeneous catalyst system studied in flow chemistry. | rsc.org |

| Aryl Chlorides | Terminal Alkynes | PdCl₂(dppf), P(t-Bu)₃ | Cs₂CO₃ / Dioxane | Improved protocol for less reactive aryl chlorides using specific ligand/base combinations. | nih.gov |

| 4-Iodoacetophenone | TMS acetylene | PdCl₂(PPh₃)₂, CuI | Et₃N / THF | Standard conditions used to study visible-light-initiated coupling. | researchgate.net |

| o-Nitrofluorobenzene | Ethynyltriethylsilane | Pd(PPh₃)₄, CuI | Et₃N / THF | Demonstrates coupling with an activated fluoroarene. | gelest.com |

Suzuki-Miyaura Coupling in the Context of Related Structures

The Suzuki-Miyaura coupling is another cornerstone of palladium-catalyzed cross-coupling, forming C-C bonds between an organoboron compound (like a boronic acid or ester) and an organohalide. youtube.com While not directly used to install the ethynyl group, it is highly relevant for synthesizing analogues or more complex structures from the same halogenated precursors.

For example, a precursor like 1-ethoxy-4-bromo-2-fluorobenzene could be coupled with an arylboronic acid to generate a biaryl structure. This versatility is crucial in medicinal and materials chemistry. The Suzuki-Miyaura reaction is known for its mild conditions and tolerance of a wide variety of functional groups. youtube.comclaremont.edu The development of catalysts for coupling unactivated aryl chlorides and even aryl fluorides has greatly expanded the scope of this reaction. acs.org For fluorinated substrates, specific ligands and conditions are often necessary to overcome the challenge of C-F bond activation. researchgate.netresearchgate.net

Nucleophilic Substitution Approaches for Fluorine Introduction or Modification

Nucleophilic aromatic substitution (SNAr) provides an alternative strategy for modifying the aromatic ring, particularly concerning the fluorine substituent. In contrast to electrophilic substitutions, SNAr involves the attack of a nucleophile on an electron-poor aromatic ring, displacing a leaving group. researchgate.net

For this mechanism to be effective, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. nih.gov Interestingly, in SNAr reactions, the reactivity of halogens as leaving groups is reversed compared to SN1/SN2 reactions, with fluoride (B91410) being the best leaving group (F > Cl > Br > I). This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine that polarizes the C-F bond. chem-station.com

While direct introduction of the ethoxy group onto a precursor like 1,2-difluoro-4-nitrobenzene via SNAr is plausible, a more common application in this context involves using a fluorine atom as a leaving group on a highly activated ring to introduce other functionalities. Conversely, fluorine can be introduced as a nucleophile using sources like KF on rings activated with multiple nitro groups. More recent methods have even demonstrated the SNAr of unactivated fluoroarenes using photoredox catalysis, expanding the reaction's utility to electron-rich systems. nih.gov For di- or trifluorobenzenes, SNAr reactions can proceed, and the regioselectivity can be influenced by the solvent system and the nature of the nucleophile. researchgate.netnih.gov

Ethoxy Group Functionalization and Etherification Techniques

The introduction of the ethoxy group onto the fluorinated aromatic ring is a critical step in the synthesis of this compound. This is typically achieved through the Williamson ether synthesis, a well-established and versatile method for forming ethers. The synthesis generally starts from a corresponding phenol, in this case, a substituted 2-fluorophenol.

A plausible precursor for the synthesis is 4-bromo-2-fluorophenol. The etherification of this phenol with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base, yields 4-bromo-2-ethoxy-1-fluorobenzene. The choice of base is crucial to deprotonate the phenolic hydroxyl group, rendering it nucleophilic. Common bases for this transformation include potassium carbonate (K₂CO₃), sodium hydride (NaH), or cesium carbonate (Cs₂CO₃). The reaction is typically carried out in a polar aprotic solvent like acetone, acetonitrile (B52724) (ACN), or dimethylformamide (DMF).

A general representation of this etherification is shown below:

While specific conditions for the etherification of 4-bromo-2-fluorophenol are not extensively detailed in the literature, related procedures for phenol etherification are common. google.com For instance, the methylation of phenols can be achieved using trimethyl phosphate (B84403) and calcium hydroxide (B78521) under mild conditions. google.com The choice of solvent can also be critical, with ionic liquids being explored to facilitate nucleophilic substitutions, including alkoxylations, leading to good yields. nih.gov

Advanced Synthetic Techniques and Process Intensification

Modern organic synthesis increasingly focuses on developing more efficient, sustainable, and scalable processes. For the synthesis of this compound and its analogues, advanced techniques such as one-pot synthesis, continuous flow chemistry, and strategic use of protecting groups are highly relevant.

One-Pot Synthesis and Cascade Reactions

One-pot synthesis, where multiple reaction steps are carried out in the same vessel without isolation of intermediates, offers significant advantages in terms of time, resource efficiency, and reduced waste generation. For the synthesis of this compound, a one-pot approach combining the Sonogashira coupling and the subsequent deprotection of the alkyne is a highly attractive strategy.

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. acs.orgresearchgate.net In the context of synthesizing this compound, the starting material would be 4-bromo-2-ethoxy-1-fluorobenzene. To avoid side reactions with the terminal alkyne, a protected form, such as ethynyltrimethylsilane (TMS-acetylene), is often used. nih.govacs.org

Following the Sonogashira coupling to form ((4-ethoxy-3-fluorophenyl)ethynyl)trimethylsilane, the trimethylsilyl (B98337) (TMS) protecting group can be removed in the same pot. This desilylation is typically achieved by treatment with a fluoride source, such as tetrabutylammonium (B224687) fluoride (TBAF), or a base like potassium carbonate in methanol. acs.orggelest.com

Some one-pot procedures for Sonogashira coupling followed by desilylation have been developed. researchgate.net For example, a mixture of an aldehyde, an aryl halide, and the Bestmann-Ohira reagent can be converted to a disubstituted alkyne in a one-pot fashion via tandem Seyferth-Gilbert homologation and copper-free Sonogashira coupling. organic-chemistry.org

Cascade reactions, where a single event triggers a sequence of intramolecular transformations to form complex molecules, represent another level of synthetic elegance. nih.gov While a specific cascade reaction for the direct synthesis of this compound is not prominently reported, the development of such a process could involve, for example, a domino intermolecular Sonogashira coupling followed by an intramolecular cyclization if a suitable precursor were designed. organic-chemistry.org

Continuous Flow Reactor Applications in Fluoroarylalkyne Synthesis

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering advantages such as enhanced safety, better heat and mass transfer, improved reproducibility, and ease of scalability. nih.gov The synthesis of fluoroarylalkynes, including this compound, can benefit from this technology.

The Sonogashira coupling, a key step in the synthesis, has been successfully adapted to continuous flow conditions. rsc.org A flow setup would typically involve pumping streams of the aryl halide (4-bromo-2-ethoxy-1-fluorobenzene), the alkyne (e.g., TMS-acetylene), the catalyst system (palladium and copper), and the base through a heated reactor coil. The short residence times and precise temperature control can lead to higher yields and purities compared to batch processes.

Furthermore, multi-step syntheses can be "telescoped" in a continuous flow system, where the output of one reactor is directly fed into the next, eliminating the need for intermediate work-ups and purifications. A potential flow process for this compound could involve a first reactor for the Sonogashira coupling, followed by an in-line purification or a second reactor for the desilylation step. The development of continuous flow methods for the generation of alkynes from other precursors, such as isoxazolones, further highlights the potential of this technology in alkyne synthesis. rsc.org

Protecting Group Chemistry for Terminal Alkynes in Complex Syntheses

In the synthesis of complex molecules containing a terminal alkyne, the acidic proton of the alkyne can interfere with many common reagents, such as organometallics and strong bases. Therefore, the use of protecting groups for the terminal alkyne is a crucial strategy. researchgate.net

The most common protecting group for terminal alkynes is the trimethylsilyl (TMS) group. acs.org It is readily introduced by treating the alkyne with a silylating agent like trimethylsilyl chloride (TMSCl) in the presence of a base. The TMS group is stable under a variety of reaction conditions, including the Sonogashira coupling. nih.govacs.org As mentioned earlier, its removal is straightforward, typically using a fluoride source like TBAF or basic conditions. gelest.com

Other silyl (B83357) protecting groups, such as triethylsilyl (TES) and tert-butyldimethylsilyl (TBDMS), offer different levels of stability and can be selectively removed in the presence of other silyl groups, which is advantageous in the synthesis of more complex molecules. acs.org

Reactivity and Mechanistic Investigations of 1 Ethoxy 4 Ethynyl 2 Fluorobenzene

Electrophilic Aromatic Substitution (EAS) on the Benzene (B151609) Core

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. youtube.com The outcome of such reactions on a polysubstituted benzene, like 1-ethoxy-4-ethynyl-2-fluorobenzene, is governed by the directing effects and the activating or deactivating nature of the existing substituents. ucalgary.cafiveable.me

The regiochemical course of an EAS reaction is determined by the electronic properties of the substituents already present on the benzene ring. pressbooks.pub Each substituent in this compound exerts a distinct influence.

Ethoxy Group (-OEt): The ethoxy group is a powerful activating group and a strong ortho-, para-director. wizeprep.com This is due to its potent electron-donating resonance effect (+R), where the oxygen's lone pairs delocalize into the benzene ring, increasing the electron density at the ortho and para positions. organicchemistrytutor.com This resonance effect outweighs its electron-withdrawing inductive effect (-I). libretexts.org

Fluoro Group (-F): Halogens like fluorine present a unique case. They are considered deactivating groups due to their strong electron-withdrawing inductive effect (-I). pressbooks.pub However, they are ortho-, para-directors because their lone pair electrons can be donated to the ring via a weaker resonance effect (+R). pressbooks.pubresearchgate.net

Ethynyl (B1212043) Group (-C≡CH): The ethynyl group is generally classified as a deactivating group. This is attributed to the high s-character of the sp-hybridized carbon atom, which imparts a significant electron-withdrawing inductive effect. rsc.org Consequently, it typically directs incoming electrophiles to the meta position. rsc.org

The combined influence of these groups is summarized in the table below.

| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Effect |

| -OCH2CH3 | C1 | +R > -I | Activating | Ortho, Para |

| -F | C2 | -I > +R | Deactivating | Ortho, Para |

| -C≡CH | C4 | -I | Deactivating | Meta |

Table 1: Summary of Substituent Effects in Electrophilic Aromatic Substitution.

The dominant directing influence comes from the strongly activating ethoxy group, which powerfully directs incoming electrophiles to its para-position (C4, which is blocked) and its two ortho-positions (C2, blocked by fluorine, and C6). wizeprep.com The fluoro group, a deactivating ortho-, para-director, points towards C3 and C5. pressbooks.pub The meta-directing ethynyl group directs towards C2 (blocked) and C6. rsc.org

A consensus emerges favoring substitution at the C6 position. This position is para to the strongly activating ethoxy group and meta to the deactivating ethynyl group, an electronically favorable arrangement. The C3 position is ortho to both the ethoxy and fluoro groups; while activated by the ethoxy group, it experiences steric hindrance and the deactivating inductive effect of the adjacent fluorine. The C5 position is meta to the ethoxy group and ortho to the deactivating fluoro group, making it the least favored site for electrophilic attack. Therefore, electrophilic substitution on this compound is predicted to occur predominantly at the C6 position.

| Possible Position | Influence of -OEt (C1) | Influence of -F (C2) | Influence of -C≡CH (C4) | Predicted Outcome |

| C3 | Ortho (Activating) | Ortho (Deactivating) | Meta (Deactivating) | Minor Product |

| C5 | Meta (Neutral) | Para (Deactivating) | Ortho (Deactivating) | Unlikely |

| C6 | Para (Strongly Activating) | Meta (Neutral) | Meta (Deactivating) | Major Product |

Table 2: Analysis of Regioselectivity for EAS.

Nucleophilic Aromatic Substitution (SNAr) Involving the Fluorine Atom

Aryl halides can undergo nucleophilic aromatic substitution (SNAr), a reaction pathway distinct from the more common EAS. libretexts.org This reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com

The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com For this mechanism to be effective, two conditions are generally required: the presence of a good leaving group and strong electron-withdrawing groups positioned ortho and/or para to the leaving group. libretexts.org

In this compound, the fluorine atom serves as the leaving group. Fluorine is an exceptionally effective leaving group in SNAr reactions. wikipedia.org Its high electronegativity strongly polarizes the carbon-fluorine bond and helps to stabilize the anionic Meisenheimer intermediate, thereby accelerating the rate-determining addition step. stackexchange.com SNAr reactions involving fluoride (B91410) displacement are common and can be carried out with a variety of nucleophiles, including amines, alkoxides, and thiolates, often under relatively mild conditions in polar aprotic solvents like DMSO or DMF. researchgate.netresearchgate.net

The feasibility of an SNAr reaction is critically dependent on the stabilization of the anionic Meisenheimer complex. libretexts.org This stabilization is provided by electron-withdrawing groups at the ortho and para positions relative to the leaving group, which can delocalize the negative charge through resonance. libretexts.orgmasterorganicchemistry.com

In the case of this compound, the fluorine leaving group is at C2. The key substituent influencing its displacement is the ethynyl group at the para position (C4). The electron-withdrawing nature of the ethynyl group is crucial for activating the ring towards nucleophilic attack and stabilizing the negative charge of the intermediate. Conversely, the ethoxy group at the ortho position (C1) is electron-donating, which generally deactivates the ring towards nucleophilic attack. However, the powerful activating effect of a para electron-withdrawing group often dominates, enabling the substitution to proceed. Thus, the presence of the para-ethynyl group is expected to facilitate the SNAr displacement of the fluorine atom by various nucleophiles.

Transformations of the Ethynyl Moiety

The terminal alkyne functionality of this compound is a versatile handle for a wide array of chemical transformations, allowing for molecular elongation and the construction of more complex architectures. masterorganicchemistry.com

The acidic proton of the terminal alkyne can be removed by a strong base to form a metal acetylide. This acetylide is a potent nucleophile that can participate in C-C bond-forming reactions with electrophiles like alkyl halides. masterorganicchemistry.com

Several important metal-catalyzed cross-coupling reactions involve terminal alkynes:

Sonogashira Coupling: This palladium- and copper-catalyzed reaction couples the terminal alkyne with aryl or vinyl halides, providing a direct method to synthesize internal alkynes. researchgate.netorganic-chemistry.org

Glaser or Hay Coupling: These are oxidative coupling reactions that dimerize terminal alkynes in the presence of a copper catalyst and an oxidant (like oxygen) to form symmetric 1,3-butadiynes. nih.gov

Huisgen Cycloaddition ("Click" Chemistry): The copper-catalyzed reaction of the terminal alkyne with an azide (B81097) yields a 1,4-disubstituted 1,2,3-triazole, a reaction known for its high efficiency and functional group tolerance. nih.gov

The ethynyl group can also undergo various addition reactions. For instance, hydration catalyzed by mercury salts or other transition metals typically follows Markovnikov's rule to yield an aryl methyl ketone after tautomerization of the initial enol. Reduction of the alkyne can lead to the corresponding alkene (often with stereoselectivity for the cis-alkene using Lindlar's catalyst) or be fully reduced to an alkane with catalysts like palladium on carbon.

| Reaction Type | Reagents/Catalysts | Product Type |

| Sonogashira Coupling | Ar'-X, Pd catalyst, Cu(I) co-catalyst, base | Unsymmetrical Diarylalkyne |

| Hay Coupling | Cu(I) catalyst (e.g., CuCl/TMEDA), O2 | Symmetrical 1,3-Butadiyne Dimer |

| Huisgen Cycloaddition | R-N3, Cu(I) catalyst | 1,4-Disubstituted 1,2,3-Triazole |

| Hydration (Markovnikov) | H2SO4, H2O, HgSO4 | Aryl Methyl Ketone |

| Reduction to Alkene | H2, Lindlar's Catalyst | Aryl-substituted Alkene (cis) |

| Reduction to Alkane | H2, Pd/C | Aryl-substituted Alkane |

Table 3: Common Transformations of the Aryl-Ethynyl Moiety.

Catalytic Hydrogenation and Semihydrogenation

A review of scientific databases and literature reveals no specific studies on the catalytic hydrogenation or semihydrogenation of this compound. While the hydrogenation of terminal alkynes is a well-established transformation, detailed experimental conditions, catalyst systems (e.g., Lindlar's catalyst for semihydrogenation to the alkene or platinum/palladium on carbon for full reduction to the alkane), and product yields specifically for this substrate have not been reported.

Oxidative Transformations of the Triple Bond

There is no published research detailing the oxidative transformations of the ethynyl group in this compound. Reactions such as oxidative cleavage (e.g., with ozone or potassium permanganate) or other oxidative modifications of the triple bond have not been documented for this specific molecule.

Cycloaddition Reactions (e.g., [2+2+2] Cyclotrimerization, [2+3] Azide-Alkyne Cycloaddition)

Specific studies on the participation of this compound in cycloaddition reactions are not present in the current scientific literature. Although the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a widely used click reaction for terminal alkynes, and [2+2+2] cyclotrimerization is a known reaction for alkynes to form benzene rings, no data regarding the specific conditions, catalytic systems, or outcomes for this compound have been reported.

Hydration and Hydroamination Reactions

Investigations into the hydration (e.g., Markovnikov or anti-Markovnikov addition of water to the alkyne) and hydroamination (addition of an N-H bond across the triple bond) of this compound have not been described in the scientific literature. Consequently, there is no information on the regioselectivity or efficiency of these transformations for this particular compound.

Carbon-Fluorine (C-F) Bond Activation and Hydrodefluorination Strategies

The carbon-fluorine bond is the strongest single bond to carbon, and its activation is a significant area of chemical research. However, studies specifically targeting the C-F bond in this compound are absent from the literature.

Transition-Metal-Free Approaches for C-F Cleavage

No research has been published on transition-metal-free methods for the activation and cleavage of the C-F bond in this compound. While general methods for C-F activation using reagents like silylboronates and strong bases exist, their application to this substrate has not been documented. nih.gov

Photoinduced and Photocatalytic Hydrodefluorination

There are no reports in the scientific literature describing the photoinduced or photocatalytic hydrodefluorination of this compound. General methodologies for photocatalytic C-F bond activation have been developed, but their specific application to this molecule has not been investigated. evitachem.com

Information regarding "this compound" is not available.

Extensive research has been conducted to gather information on the chemical compound "this compound" for the purpose of generating a detailed scientific article. However, no specific data or research findings pertaining to this particular compound could be located.

The performed searches consistently yielded results for related but distinct compounds, namely "1-Ethynyl-2-fluorobenzene" and "1-Ethynyl-4-fluorobenzene". While these molecules share some structural similarities with the requested compound, the presence and position of the ethoxy group in "this compound" would significantly alter its chemical properties and reactivity. Therefore, information on these related compounds cannot be used to accurately describe the behavior of "this compound".

Consequently, it is not possible to provide the requested article on the "," including the specified sections on radical-based C-F bond transformations and chemo-, regio-, and stereoselectivity in complex transformations. There is no available scientific literature or data to support the creation of such an article.

Derivatives, Analogues, and Functionalization Strategies of 1 Ethoxy 4 Ethynyl 2 Fluorobenzene

Synthesis and Characterization of Multi-Fluorinated Derivatives

The introduction of additional fluorine atoms to the 1-ethoxy-4-ethynyl-2-fluorobenzene core is a key strategy for modulating its chemical properties. Fluorine's high electronegativity can significantly alter the electron density distribution, lipophilicity, and metabolic stability of the molecule.

Synthesis Strategies: The synthesis of multi-fluorinated derivatives can be approached in two primary ways: late-stage fluorination of a pre-existing ring or building the molecule from a poly-fluorinated precursor.

Late-Stage Fluorination: This involves the direct introduction of fluorine onto the aromatic ring of a this compound derivative. Electrophilic fluorinating agents, such as N-Fluorobenzenesulfonimide (NFSI), are often employed for this purpose. The regioselectivity of this reaction is dictated by the directing effects of the existing ethoxy and fluoro substituents.

Precursor-Based Synthesis: A more common approach involves starting with commercially available poly-fluorinated benzene (B151609) derivatives, such as 1,2,4-trifluorobenzene or tetrafluorobenzene. A synthetic sequence would typically involve nucleophilic aromatic substitution to introduce the ethoxy group, followed by one or more Sonogashira coupling reactions to install the ethynyl (B1212043) group(s).

Table 1: Hypothetical Multi-Fluorinated Derivatives of this compound and Expected Property Changes

Exploration of Diethynyl and Other Poly-Ethynyl Analogues

Analogues of this compound containing multiple ethynyl groups are of significant interest for applications in materials science, particularly for the synthesis of conjugated polymers and carbon-rich networks. nih.gov These polymers can exhibit valuable thermal, electronic, and optical properties. mdpi.comnih.gov

The synthesis of diethynyl or poly-ethynyl analogues typically involves the iterative use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, on poly-halogenated precursors. For example, reacting a di-iodinated ethoxy-fluorobenzene with an excess of a protected alkyne like trimethylsilylacetylene (B32187), followed by deprotection, would yield a diethynyl product.

The polymerization of diethynylarenes can be initiated by various methods, including thermal, radical, or transition-metal-catalyzed processes. nih.gov The choice of catalyst and reaction conditions can influence whether polymerization occurs selectively at one alkyne group or involves both, leading to either linear or cross-linked network polymers. nih.govtcu.ac.jp For instance, Rhodium-based catalysts have been used to polymerize o-diethynylbenzene derivatives, yielding a polyphenylacetylene main chain with unreacted ethynyl groups as side chains. tcu.ac.jp Oxidative polymerization is another route to create highly conjugated polymers from monomers like 1,4-diethynylbenzene. iastate.edu

Table 2: Potential Poly-Ethynyl Analogues and Their Synthetic Precursors

Impact of Substituent Effects on Chemical Reactivity and Electronic Properties

The chemical behavior of this compound is governed by the interplay of the electronic effects of its three distinct substituents. Understanding these effects is crucial for predicting the molecule's reactivity in various chemical transformations. lumenlearning.com

Inductive Effect: This effect is transmitted through sigma bonds. Both the fluorine and oxygen atoms are highly electronegative and exert a strong electron-withdrawing inductive effect (-I), which deactivates the ring by pulling electron density away from it. lumenlearning.com The sp-hybridized carbons of the ethynyl group also contribute a mild -I effect.

Resonance Effect: This effect involves the delocalization of lone-pair or pi-electrons through the aromatic system. The oxygen atom of the ethoxy group has lone pairs that it can donate into the ring, a strong electron-donating resonance effect (+R). The fluorine atom also has a +R effect, but it is significantly weaker than that of the ethoxy group. researchgate.net

Table 3: Summary of Substituent Electronic Effects ```html

Selective Functionalization of Aromatic and Alkyne Moieties

The presence of two distinct reactive sites—the aromatic ring and the terminal alkyne—allows for a wide range of selective functionalization reactions, making this compound a versatile building block.

Functionalization of the Aromatic Moiety:

Reactions on the aromatic ring primarily involve electrophilic aromatic substitution (EAS), such as halogenation, nitration, and Friedel-Crafts reactions. wikipedia.orgmasterorganicchemistry.comThe position of the incoming electrophile is directed by the existing substituents. Both the ethoxy and fluoro groups are ortho, para-directors. libretexts.orglibretexts.orgSince the ethoxy group is a much stronger activating group than fluorine is a deactivator, it will dominate the directing effect. The positions ortho to the ethoxy group (C3 and C5) are the most likely sites for substitution. The C5 position is sterically more accessible than the C3 position, which is flanked by both the ethoxy and fluoro groups.

Functionalization of the Alkyne Moiety:

The terminal alkyne is a highly versatile functional group that can undergo numerous transformations without affecting the aromatic ring.

Sonogashira Coupling: This palladium-catalyzed reaction couples the terminal alkyne with aryl or vinyl halides, providing a powerful method for constructing larger conjugated systems.

libretexts.orgorganic-chemistry.orgbeilstein-journals.org* Azide-Alkyne Cycloaddition (Click Chemistry): The copper-catalyzed reaction with an organic azide (B81097) yields a highly stable 1,4-disubstituted 1,2,3-triazole ring. organic-chemistry.orginterchim.frThis reaction is known for its high efficiency, mild conditions, and broad functional group tolerance.

* Oxidative Coupling: Reactions like the Glaser or Hay coupling use a copper catalyst and an oxidant (like O₂) to couple two terminal alkynes, forming a symmetric 1,3-diyne (butadiyne) linker.

rsc.org* Deprotonation and Nucleophilic Attack: The terminal alkyne proton can be removed by a strong base (e.g., n-BuLi) to form a lithium acetylide. This potent nucleophile can then react with various electrophiles, such as aldehydes, ketones, or alkyl halides, to form new carbon-carbon bonds.

**Table 4: Selective Functionalization Reactions**

```html

Applications of 1 Ethoxy 4 Ethynyl 2 Fluorobenzene in Advanced Materials and Organic Synthesis

Building Blocks for Conjugated Polymers and Oligomers

The presence of the ethynyl (B1212043) group in 1-Ethoxy-4-ethynyl-2-fluorobenzene makes it an ideal monomer for the synthesis of conjugated polymers and oligomers. These materials are characterized by alternating single and multiple bonds, which facilitate the delocalization of π-electrons along the polymer backbone, leading to unique electronic and optical properties.

Design and Synthesis of π-Conjugated Systems

The synthesis of π-conjugated systems utilizing this compound can be achieved through various polymerization techniques, most notably Sonogashira coupling. This cross-coupling reaction allows for the direct connection of the terminal alkyne of the monomer with aryl halides, leading to the formation of a rigid and planar polymer backbone. The ethoxy and fluoro substituents on the phenyl ring play a crucial role in modulating the polymer's properties. The ethoxy group can enhance solubility and processability, while the fluorine atom can influence the electronic energy levels and intermolecular packing of the polymer chains.

The general synthetic approach involves the reaction of this compound with a dihaloaromatic comonomer in the presence of a palladium catalyst and a copper(I) cocatalyst. The choice of the comonomer allows for the fine-tuning of the resulting polymer's electronic and physical characteristics.

Table 1: Polymerization Reactions Involving Ethynylbenzene Derivatives

| Polymerization Method | Catalysts | Comonomers | Resulting Polymer Type |

| Sonogashira Coupling | Palladium complexes, Copper(I) salts | Dihaloarenes, Dihalothiophenes | Poly(arylene ethynylene)s |

| Cyclotrimerization | Transition metal catalysts | - | Highly branched or cross-linked polymers |

Optoelectronic Properties of Derived Materials

Polymers derived from this compound are anticipated to exhibit interesting optoelectronic properties suitable for a range of applications. The extended π-conjugation along the polymer backbone typically results in strong absorption and emission in the ultraviolet-visible region of the electromagnetic spectrum. The specific wavelengths of absorption and emission can be tuned by altering the chemical structure of the polymer, for instance, by incorporating different comonomers.

The fluorine substituent is known to lower the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of organic materials. This can lead to improved air stability and can be advantageous for charge injection and transport in electronic devices. The ethoxy group, being electron-donating, can modulate the electron density of the aromatic ring, further influencing the optoelectronic properties.

Precursors in the Development of Electronic and Optoelectronic Devices

The unique electronic characteristics of materials derived from this compound make them promising candidates for use in various electronic and optoelectronic devices.

Applications in Organic Light-Emitting Diodes (OLEDs)

Conjugated polymers based on this monomer could potentially be used as the emissive layer or as host materials in OLEDs. The ability to tune the emission color by modifying the polymer structure is a key advantage. Furthermore, the introduction of fluorine atoms can enhance the electron-transporting properties of the material, leading to more balanced charge injection and recombination, which is crucial for high-efficiency OLEDs.

Role in Organic Photovoltaics and Transistors

In the field of organic photovoltaics (OPVs), polymers derived from this compound could function as the donor material in a bulk heterojunction solar cell. The HOMO and LUMO energy levels, which are critical for efficient charge separation and transport, can be tailored through chemical design. Similarly, these materials could be explored as the active semiconductor layer in organic field-effect transistors (OFETs), where their charge carrier mobility would be a key performance metric.

Intermediate in the Synthesis of Complex Organic Molecules and Scaffolds

Beyond polymer chemistry, the terminal alkyne functionality of this compound makes it a valuable intermediate for the synthesis of more complex organic molecules and scaffolds. The ethynyl group can participate in a variety of chemical transformations, including:

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and versatile reaction that can be used to link the ethynyl group with azide-containing molecules to form triazoles. This is particularly useful in medicinal chemistry and materials science for creating complex architectures.

Sonogashira and other Cross-Coupling Reactions: As mentioned earlier, the ethynyl group readily participates in cross-coupling reactions to form new carbon-carbon bonds, enabling the construction of intricate molecular frameworks.

Hydration and other Addition Reactions: The triple bond can undergo various addition reactions to introduce new functional groups, further expanding the synthetic utility of this compound.

Table 2: Key Reactions of the Ethynyl Group

| Reaction Type | Reagents | Product |

| Sonogashira Coupling | Aryl halide, Pd catalyst, Cu(I) cocatalyst | Aryl-substituted alkyne |

| Azide-Alkyne Cycloaddition | Azide (B81097), Cu(I) catalyst | 1,2,3-Triazole |

| Hydration | H₂O, Acid or Hg(II) catalyst | Ketone |

This compound stands out as a highly promising and versatile molecule in the landscape of organic chemistry and materials science. Its unique combination of functional groups allows for the rational design and synthesis of novel conjugated polymers with tunable optoelectronic properties, making them attractive for applications in OLEDs, OPVs, and OFETs. Furthermore, its reactivity as a synthetic intermediate opens up avenues for the construction of complex and functional organic molecules. As research in these areas continues to advance, the full potential of this compound is yet to be completely unveiled, promising exciting developments in the future.

Construction of Heterocyclic Systems

There is currently no available research detailing the use of this compound in the construction of heterocyclic systems. While terminal alkynes are well-known precursors for a variety of heterocyclic compounds through reactions such as cycloadditions and transition-metal-catalyzed cyclizations, specific examples involving this particular fluorinated ethoxybenzene derivative are not documented.

Synthesis of Macrocycles and Cage Compounds

Similarly, the synthesis of macrocycles and cage compounds using this compound as a key building block has not been described in the accessible scientific literature. The rigid geometry and reactive ends of ethynyl-substituted aromatics are often exploited for the construction of shape-persistent macrocycles and complex three-dimensional cage structures. However, the specific contribution of this compound to this field remains unexplored.

Contribution to Fine Chemical Synthesis beyond Materials Science

Beyond the realm of materials science, the potential contributions of this compound to broader fine chemical synthesis are also not well-documented. Its structure suggests potential for use in the synthesis of agrochemicals, pharmaceuticals, or other specialty chemicals, but specific synthetic routes and applications have not been reported.

Computational and Theoretical Investigations of 1 Ethoxy 4 Ethynyl 2 Fluorobenzene

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

There are no specific Density Functional Theory (DFT) studies available in the peer-reviewed literature for 1-Ethoxy-4-ethynyl-2-fluorobenzene. DFT is a powerful computational method used to investigate the electronic structure and properties of molecules. Such a study would provide valuable insights into the molecule's behavior.

Molecular Orbital Analysis and Charge Distribution

A molecular orbital (MO) analysis for this compound would detail the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these frontier orbitals is a key indicator of the molecule's kinetic stability and chemical reactivity. Furthermore, mapping the electron density surface would reveal the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is crucial for predicting how the molecule will interact with other chemical species.

Rationalization of Regioselectivity in Electrophilic and Nucleophilic Reactions

The arrangement of the ethoxy, ethynyl (B1212043), and fluoro substituents on the benzene (B151609) ring is expected to create a distinct electronic landscape, which would govern the regioselectivity of its reactions. The ethoxy group at the 1-position is an activating, ortho-, para-directing group due to its electron-donating resonance effect. Conversely, the fluorine atom at the 2-position is a deactivating, ortho-, para-directing group due to its strong inductive electron-withdrawing effect. The ethynyl group at the 4-position is a weakly deactivating group. A computational analysis of the electrostatic potential and frontier molecular orbitals would be necessary to predict the most likely sites for electrophilic attack (such as halogenation or nitration) and nucleophilic substitution.

Mechanistic Probing of Reaction Pathways via Computational Modeling

Detailed mechanistic studies for reactions involving this compound have not been published. Computational modeling is an indispensable tool for elucidating complex reaction mechanisms.

Transition State Analysis and Activation Energy Calculations

For any proposed reaction of this compound, computational modeling could identify the transition state structures, which represent the highest energy point along the reaction coordinate. Calculating the activation energy, the energy barrier that must be overcome for the reaction to proceed, would provide quantitative insights into the reaction kinetics. This type of analysis is fundamental for understanding and optimizing reaction conditions.

Solvent Effects and Catalytic Cycle Elucidations

The choice of solvent can significantly influence reaction rates and outcomes. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of different solvents on the stability of reactants, products, and transition states. For reactions involving a catalyst, DFT calculations can be employed to elucidate the entire catalytic cycle, detailing the interaction of the substrate with the catalyst at each step.

Future Research Directions for 1 Ethoxy 4 Ethynyl 2 Fluorobenzene

Development of Sustainable and Green Synthetic Routes

Future research will undoubtedly prioritize the development of environmentally benign and efficient methods for the synthesis of 1-Ethoxy-4-ethynyl-2-fluorobenzene and its derivatives. This aligns with the broader goals of green chemistry to reduce waste and minimize the use of hazardous substances.

Key areas of investigation will include:

Solvent-Free and Alternative Solvent Systems: A significant push will be made to move away from traditional, often hazardous, organic solvents. Research into solvent-free reaction conditions, such as high-speed ball milling, has already shown promise for Sonogashira coupling reactions, a key step in the synthesis of many phenylacetylene (B144264) compounds. rsc.org Future work could adapt these mechanochemical methods for the synthesis of this compound, potentially leading to higher yields and a significantly reduced environmental footprint. Another avenue is the exploration of green solvents like 2-methyl tetrahydrofuran (B95107) (2-MeTHF), which is derived from renewable biomass, or γ-valerolactone-based ionic liquids that can act as both solvent and base. nih.govbeilstein-journals.org

One-Pot and Tandem Reactions: Designing synthetic sequences where multiple transformations occur in a single reaction vessel without the isolation of intermediates can greatly improve efficiency and reduce waste. Future efforts could focus on developing one-pot procedures that combine the introduction of the ethynyl (B1212043) group with further functionalization of the molecule.

Atom Economy-Focused Methodologies: The development of catalytic cycles that maximize the incorporation of all reactant atoms into the final product is a cornerstone of green chemistry. Research into catalytic systems that proceed with high atom economy will be crucial for the large-scale and sustainable production of this compound.

Exploration of Novel Catalytic Systems for Unique Transformations

The reactivity of the ethynyl and fluoro-aromatic moieties in this compound opens up a vast landscape for catalytic exploration. Future research will focus on discovering and optimizing catalytic systems to achieve novel and selective transformations.

Promising research avenues include:

Advanced Sonogashira Coupling: While the Sonogashira coupling is a well-established method for forming carbon-carbon bonds with terminal alkynes, future research will aim for milder, more efficient, and more versatile catalytic systems. acs.org This includes the development of copper-free and amine-free conditions, which can be beneficial when working with sensitive substrates. nih.gov The use of palladium catalysts with advanced phosphine (B1218219) ligands, such as cataCXium A, has shown success in the multifold Sonogashira coupling of aryl halides and could be adapted for reactions involving this compound. nih.gov

Transition-Metal-Catalyzed Functionalization: Beyond Sonogashira coupling, a wide array of transition-metal-catalyzed reactions can be envisioned. This includes functionalization with organoboron reagents, which provides access to stereochemically defined multisubstituted alkenes. acs.org The development of nickel-catalyzed hydroarylation or rhodium-catalyzed cascade reactions could lead to the synthesis of complex heterocyclic structures from this compound. acs.org

Photoredox and Electrocatalysis: These emerging fields offer new modes of reactivity that can be harnessed for the functionalization of this compound. Photoredox catalysis, for instance, can enable novel C-H functionalization reactions under mild conditions, while electrocatalysis provides a powerful tool for driving redox reactions with precise control.

Table 1: Potential Catalytic Systems for Sonogashira Coupling of Aryl Halides with Phenylacetylenes

| Catalyst System | Solvent/Base | Temperature | Key Features | Potential Applicability |

|---|---|---|---|---|

| Pd(CH₃CN)₂Cl₂ / cataCXium A | 2-MeTHF / Cs₂CO₃ | Room Temperature | Copper-free and amine-free conditions in a green solvent. nih.gov | Sustainable synthesis of derivatives of this compound. |

| Pd(PPh₃)₂Cl₂ / CuI | Amine (e.g., Triethylamine) | Varies | Classic Sonogashira conditions, widely applicable. nih.gov | Standard synthesis of a broad range of alkyne-containing compounds. |

| Palladium Nanoparticles | Solvent-free (Ball Milling) | N/A | Mechanochemical activation, reduced solvent waste. rsc.org | Green synthesis protocols for large-scale production. |

| PdCl₂(PPh₃)₂ | γ-valerolactone-based ionic liquid | 55 °C | Partially bio-based solvent acting as reaction medium. beilstein-journals.org | Alternative green chemistry approach for coupling reactions. |

Integration into Automated Synthesis and High-Throughput Experimentation

To accelerate the discovery of new materials and biologically active compounds derived from this compound, the integration of automated synthesis and high-throughput experimentation (HTE) is paramount.

Future directions in this area will involve:

HTE for Reaction Optimization: HTE platforms, which utilize multi-well plates to run numerous reactions in parallel, are powerful tools for rapidly screening catalysts, ligands, solvents, and other reaction parameters. youtube.com This approach can be used to quickly identify the optimal conditions for the synthesis and functionalization of this compound, saving significant time and resources. youtube.com

Automated Flow Synthesis: Continuous flow chemistry offers several advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and the potential for straightforward scaling. durham.ac.uk Automated flow reactors can be developed for the on-demand synthesis of a library of derivatives of this compound with varying substituents. acs.orgamidetech.comdigitellinc.comnih.gov This would enable the rapid generation of compound libraries for screening in drug discovery or materials science applications. youtube.com

Robotics and AI-Driven Discovery: The ultimate goal is to create fully automated platforms where artificial intelligence algorithms design novel derivatives of this compound, predict their properties, and then robotic systems synthesize and test the most promising candidates. This closed-loop approach would dramatically accelerate the pace of innovation.

Exploration of Self-Assembling Systems and Supramolecular Chemistry

The presence of a fluorine atom and an ethynyl group in this compound makes it a fascinating building block for the construction of ordered supramolecular architectures.

Future research in this domain will focus on:

Self-Assembled Monolayers (SAMs): Terminal alkynes are known to form well-ordered self-assembled monolayers on gold surfaces. jyu.fi The interplay of the ethoxy and fluoro substituents on the phenyl ring of this compound could lead to unique packing arrangements and surface properties in SAMs. These functionalized surfaces could find applications in organic electronics, sensing, and nanotechnology.

Fluorine-Directed Assembly: Fluorine atoms can participate in a variety of non-covalent interactions, including hydrogen bonding and halogen bonding, which can be exploited to direct the self-assembly of molecules in the solid state. nih.govnih.govresearchgate.net The influence of the fluorine atom in this compound on its crystal packing and the formation of specific supramolecular motifs will be a key area of investigation. nih.gov

Liquid Crystals: The rigid, linear nature of the ethynylbenzene core is a common feature in liquid crystalline materials. The ethoxy and fluoro substituents can be tailored to induce and control the mesophase behavior of derivatives of this compound. dntb.gov.uamdpi.comresearchgate.net Research into the synthesis and characterization of such compounds could lead to the development of new liquid crystals with applications in display technologies and optical devices. core.ac.ukrsc.org

Table 2: Potential Liquid Crystalline Properties of this compound Derivatives

| Structural Modification | Anticipated Effect on Liquid Crystalline Properties | Potential Application |

|---|---|---|

| Elongation of the alkoxy chain (e.g., butoxy, hexyloxy) | Lowering of melting point and potential induction of smectic phases. | Broad-temperature range nematic liquid crystals. |

| Introduction of a second ethynylphenyl group | Increased birefringence (Δn) and enhanced mesophase stability. researchgate.net | High-performance liquid crystal displays. |

| Addition of a chiral center | Induction of chiral nematic or ferroelectric liquid crystal phases. mdpi.com | Fast-switching optical shutters and sensors. |

| Lateral fluorination on the phenyl ring | Modification of dielectric anisotropy (Δε) and viscosity. researchgate.net | Advanced display technologies requiring specific dielectric properties. |

Interdisciplinary Research Synergies with Other Scientific Domains

The unique electronic and structural features of this compound make it a valuable scaffold for interdisciplinary research, bridging organic synthesis with materials science, medicinal chemistry, and beyond.

Future synergistic research will likely emerge in the following areas:

Medicinal Chemistry and Drug Discovery: The fluorinated phenylacetylene motif is present in a number of biologically active molecules. The fluorine atom can enhance metabolic stability and binding affinity, while the ethynyl group provides a versatile handle for bioconjugation via "click chemistry." acs.org Future research will involve the synthesis and biological evaluation of derivatives of this compound as potential therapeutic agents.

Materials Science and Organic Electronics: Poly(phenyleneethynylene)s and related conjugated polymers are of great interest for their applications in organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and sensors. nih.gov The fluorine and ethoxy substituents on this compound can be used to tune the electronic properties (HOMO/LUMO levels), solubility, and solid-state packing of polymers derived from it. nih.gov

Chemical Biology and Bioimaging: The ethynyl group can be readily functionalized with fluorescent dyes or other reporter molecules. This makes this compound a potential building block for the development of chemical probes to study biological processes in living systems.

Q & A

Q. What statistical approaches validate reproducibility in synthesis protocols?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.